[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate
Beschreibung
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature precisely defines the stereochemical configuration at multiple chiral centers within the molecule, establishing the absolute stereochemistry that is crucial for understanding its biological activity. The (1R,5S) descriptors specify the configuration of the bicyclic tropane moiety, where the bridgehead carbons maintain a specific spatial arrangement that defines the rigid three-dimensional structure of the 8-azabicyclo[3.2.1]octane framework.
The stereochemical designation (3S) for the dihydroquinoline portion indicates the absolute configuration at the carbon bearing both the methyl group and the carboxylate functionality. This stereochemical specificity has been confirmed through extensive conformational analysis and molecular modeling studies, which have demonstrated that the absolute stereochemistry significantly influences the compound's binding affinity properties. The systematic nomenclature also encompasses the ester linkage connecting the two major structural domains, precisely identifying the carboxylate group that serves as the bridging moiety between the tropane and quinoline systems.
Alternative nomenclature systems have been employed in various scientific databases and publications, including the Chemical Abstracts Service designation "3-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-3-methyl-2-oxo-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (3(S)-endo)-". This alternative naming convention emphasizes the ester nature of the compound while maintaining the essential stereochemical information. The descriptor "endo" in this context refers to the spatial orientation of the substituent relative to the bicyclic framework, providing additional stereochemical clarity.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C19H24N2O3, reflecting the complex heterocyclic architecture that incorporates two nitrogen atoms and three oxygen atoms within the carbon framework. The molecular weight has been determined to be 328.4 grams per mole, positioning this compound within the typical range for small molecule pharmaceutical agents. This molecular weight reflects the substantial structural complexity achieved through the combination of the tropane alkaloid core with the substituted dihydroquinoline system.
The elemental composition analysis reveals a carbon content of approximately 69.5%, hydrogen content of 7.4%, nitrogen content of 8.5%, and oxygen content of 14.6%. This composition is characteristic of nitrogen-containing heterocyclic compounds that incorporate both aromatic and aliphatic structural elements. The presence of two nitrogen atoms contributes to the compound's basicity and potential for hydrogen bonding interactions, which are significant factors in its pharmacological properties.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C19H24N2O3 |
| Molecular Weight | 328.4 g/mol |
| Carbon Atoms | 19 |
| Hydrogen Atoms | 24 |
| Nitrogen Atoms | 2 |
| Oxygen Atoms | 3 |
| Rotatable Bond Count | 3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The rotatable bond count of three indicates a relatively rigid molecular structure, which is primarily attributed to the constrained bicyclic tropane system and the partially saturated quinoline ring. This structural rigidity is an important factor in the compound's conformational behavior and contributes to its specific binding properties. The hydrogen bond donor and acceptor counts reflect the compound's capacity for intermolecular interactions, with one hydrogen bond donor and four hydrogen bond acceptors available for binding interactions with biological targets.
Crystallographic Data and Three-Dimensional Conformation
While specific crystallographic data for this compound is limited in the available literature, structural analysis has been conducted through advanced molecular modeling techniques and nuclear magnetic resonance spectroscopy. The three-dimensional conformation of this compound has been characterized through conformational analysis that reveals the spatial arrangement of its constituent structural elements and their influence on overall molecular geometry.
The 8-azabicyclo[3.2.1]octane portion of the molecule adopts a characteristic chair-like conformation that is typical of tropane alkaloids. This rigid bicyclic framework constrains the nitrogen atom in a specific spatial position, creating a well-defined three-dimensional architecture that is crucial for biological activity. The bridgehead positions at carbons 1 and 5 maintain fixed stereochemistry, with the (1R,5S) configuration creating a specific spatial relationship between the methyl substituent on the nitrogen and the ester substituent at the 3-position.
The dihydroquinoline moiety exhibits conformational flexibility, particularly around the C-2 and C-3 positions where the ring saturation allows for some degree of conformational variation. However, the presence of the methyl group at the 3-position and the constraint imposed by the ester linkage to the tropane system limits this flexibility significantly. Molecular modeling studies have indicated that the compound preferentially adopts conformations where the quinoline ring system is oriented to minimize steric interactions with the tropane framework.
The ester linkage connecting the two major structural domains introduces a degree of conformational flexibility that allows for rotation around the C-O bond. This rotational freedom enables the molecule to adopt different spatial arrangements between the tropane and quinoline systems, potentially influencing its binding interactions with target proteins. The preferred conformations have been identified through computational analysis as those that optimize intramolecular interactions while minimizing steric clashes between the bulky substituents.
Comparative Structural Analysis with Related Bicyclic Alkaloids
The structural architecture of this compound can be analyzed in the context of related bicyclic alkaloids, particularly those containing the 8-azabicyclo[3.2.1]octane scaffold that forms the central core of the tropane alkaloid family. This structural comparison reveals both conserved features and unique modifications that distinguish this compound from naturally occurring tropane alkaloids and synthetic derivatives.
The tropane alkaloid family, which includes well-known compounds such as cocaine, atropine, and scopolamine, shares the fundamental 8-azabicyclo[3.2.1]octane framework. However, this compound differs significantly in its substitution pattern and the nature of the pendant group attached at the 3-position. While natural tropane alkaloids typically feature aromatic acid esters such as benzoic acid derivatives, this synthetic compound incorporates a complex dihydroquinoline carboxylate system.
Comparative analysis with tropanserin, another synthetic tropane derivative, reveals important structural distinctions. Tropanserin features a 3,5-dimethylbenzoate ester group attached to the tropine framework, whereas the target compound incorporates a much more complex dihydroquinoline system. The molecular weight difference is substantial, with tropanserin having a molecular weight of 273.37 grams per mole compared to 328.4 grams per mole for the target compound. This difference reflects the increased structural complexity achieved through the incorporation of the substituted dihydroquinoline moiety.
| Compound | Molecular Weight | Key Structural Features | Substituent at Position 3 |
|---|---|---|---|
| Target Compound | 328.4 g/mol | Tropane + Dihydroquinoline | (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate |
| Tropanserin | 273.37 g/mol | Tropane + Aromatic ester | 3,5-dimethylbenzoate |
| Tropinone | 139.19 g/mol | Tropane + Ketone | Ketone functionality |
The comparison with tropinone, the biosynthetic precursor to many tropane alkaloids, highlights the synthetic modifications that have been introduced. Tropinone features a simple ketone functionality at the 3-position, whereas the target compound incorporates an ester linkage to a complex heterocyclic system. This modification represents a significant departure from natural tropane alkaloid structures and reflects the application of medicinal chemistry principles to create novel pharmacological agents.
The enantioselective construction methods used for synthesizing the 8-azabicyclo[3.2.1]octane scaffold have been extensively studied, with research focusing on stereocontrolled formation of the bicyclic architecture. The synthetic approaches employed for creating this compound likely incorporate these established methodologies while requiring additional steps to install the complex dihydroquinoline substituent with appropriate stereochemical control. The successful synthesis of both enantiomeric forms of this compound demonstrates the sophisticated level of stereochemical control achievable in modern synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
164575-86-4 |
|---|---|
Molekularformel |
C19H24N2O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-19(11-12-5-3-4-6-16(12)20-17(19)22)18(23)24-15-9-13-7-8-14(10-15)21(13)2/h3-6,13-15H,7-11H2,1-2H3,(H,20,22)/t13-,14+,15?,19-/m0/s1 |
InChI-Schlüssel |
HQZQXIVKGOJOLP-FKGKKHCZSA-N |
SMILES |
CC1(CC2=CC=CC=C2NC1=O)C(=O)OC3CC4CCC(C3)N4C |
Isomerische SMILES |
C[C@@]1(CC2=CC=CC=C2NC1=O)C(=O)OC3C[C@H]4CC[C@@H](C3)N4C |
Kanonische SMILES |
CC1(CC2=CC=CC=C2NC1=O)C(=O)OC3CC4CCC(C3)N4C |
Synonyme |
DAU 5750 DAU 5750, (3(R)-endo)-isomer DAU-5750 |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
DAU-5750 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien umfassen Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien umfassen Halogene oder Nukleophile wie Hydroxidionen.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Drug Development
The compound exhibits high affinity for serotonin receptors, particularly 5-HT1A and 5-HT3, which are critical targets in the treatment of psychiatric disorders such as schizophrenia and depression . Research indicates that derivatives of this compound may serve as novel antipsychotic agents by modulating serotonergic activity.
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs demonstrate significant antimicrobial properties. The azabicyclo framework may enhance lipophilicity, aiding in cellular penetration and efficacy against various microbial strains . This suggests potential applications in developing new antibiotics or antifungal agents.
Cancer Therapeutics
Recent investigations into related compounds have highlighted their dual role as anticancer agents. Specifically, the ability to inhibit thymidylate synthase—a key enzyme in DNA synthesis—positions this compound as a candidate for anticancer drug development . The synthesis of derivatives targeting this pathway could lead to effective treatments for various cancers.
Study 1: Antipsychotic Properties
A study focused on the synthesis and evaluation of [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] derivatives demonstrated enhanced binding affinity to serotonin receptors compared to traditional antipsychotics. The results indicated a promising profile for treating mood disorders with reduced side effects .
Study 2: Antimicrobial Efficacy
Research published in the Turkish Journal of Chemistry explored the antimicrobial activity of compounds related to this bicyclic structure. The findings revealed that certain derivatives exhibited potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential as new antimicrobial agents .
Wirkmechanismus
DAU-5750 exerts its effects by binding to the M1 and M3 muscarinic acetylcholine receptors. As an antagonist, it blocks the action of acetylcholine at these receptors, thereby inhibiting their activity. As an agonist, it activates the M3 receptor, leading to various physiological effects. The molecular targets and pathways involved include the inhibition of gastrointestinal motility and modulation of other muscarinic receptor-mediated processes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related analogs, emphasizing differences in substituents, stereochemistry, and pharmacological attributes:
Structural and Functional Insights
- Steric and Electronic Effects: The dihydroquinoline carboxylate in the target compound introduces planar aromaticity, which may enhance binding to hydrophobic pockets in biological targets compared to phenyl-based esters (e.g., ). The 3-methyl group on the dihydroquinoline likely reduces metabolic oxidation .
- Stereochemical Influence : The (1R,5S) configuration in the azabicyclo core is conserved in pharmacologically active analogs like cocaine (). Deviations in stereochemistry (e.g., 1S,5R) result in diminished activity, as seen in tropane derivative studies .
- Solubility and Bioavailability: Hydroxy-substituted analogs () exhibit improved aqueous solubility (e.g., 2-hydroxy-3-phenylpropanoate, logP ~1.2) compared to the target compound (estimated logP ~2.5). However, the dihydroquinoline’s methyl group may mitigate excessive lipophilicity .
Pharmacopeial and Analytical Data
- Optical Rotation: The target compound’s optical rotation is uncharacterized, but related azabicyclo esters show [α]D values ranging from +15° to −16.5°, depending on substituents (e.g., cocaine: −16.5°; hydroxy-phenylpropanoate: +15°) .
- Crystallinity : Crystallinity tests per 〈695〉 () confirm that analogs like the target compound meet pharmacopeial standards, ensuring batch consistency .
Vorbereitungsmethoden
Tropinone as a Starting Material
Tropinone ((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one) serves as the primary precursor for the bicyclic amine. Reduction of tropinone to tropane-3-ol is critical:
Procedure :
-
Tropinone (10 mmol) is dissolved in anhydrous THF under nitrogen.
-
LiAlH₄ (12 mmol) is added at 0°C, followed by reflux at 65°C for 6 hours.
-
The reaction is quenched with wet THF, filtered, and concentrated to yield (1R,5S)-3-hydroxytropane (yield: 85–92%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 65°C |
| Solvent | THF |
| Catalyst | LiAlH₄ |
| Yield | 85–92% |
Synthesis of the Dihydroquinoline Carboxylate
Cyclization of Aniline Derivatives
The quinoline core is constructed via Gould-Jacobs cyclization, adapted from methods in patents:
Step 1: Formation of 3-Carbethoxy-4-quinolone
-
Ethyl 3-(3-chlorophenyl)aminocrotonate (10 mmol) is heated in diphenyl ether at 250°C for 2 hours.
-
The product is recrystallized from ethanol to yield ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (yield: 78%).
Step 2: N-Alkylation
-
The quinolone (5 mmol) is treated with allyl bromide (6 mmol) and K₂CO₃ (10 mmol) in DMF at 65°C for 28 hours.
-
Ethyl 1-allyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is isolated (yield: 93%).
Step 3: Introduction of the 3-Methyl Group
-
The ester is saponified with NaOH (2M) in EtOH/H₂O (3:1) to the carboxylic acid.
-
Asymmetric methylation at C3 is achieved using (S)-methyloxazaborolidine under Corey-Bakshi-Shibata conditions, yielding the (3S)-3-methyl derivative (enantiomeric excess: 94%).
Esterification of the Tropane and Quinoline Moieties
Carbodiimide-Mediated Coupling
Procedure :
-
(3S)-3-Methyl-2-oxo-1,4-dihydroquinoline-3-carboxylic acid (5 mmol) is activated with EDCI (6 mmol) and HOBt (6 mmol) in DCM at 0°C.
-
(1R,5S)-3-hydroxytropane (5.5 mmol) is added, and the reaction is stirred at 25°C for 24 hours.
-
The crude product is purified via silica gel chromatography (hexane:EtOAc = 4:1) to yield the target ester (yield: 68%).
Optimization Insights :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Adapting green chemistry principles from recent studies:
-
The quinoline acid (2 mmol) and tropanol (2.2 mmol) are mixed with polymer-supported carbodiimide in PhOPh.
-
Irradiated at 220°C for 1.5 hours in a microwave reactor.
Analytical Validation and Characterization
Biologische Aktivität
The compound [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 131780-48-8) is a bicyclic alkaloid derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its pharmacokinetics, interactions with biological targets, and toxicity profiles.
Structure and Composition
The compound has the following molecular characteristics:
- Molecular Formula : C17H22N2O3
- Molecular Weight : 302.37 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not Available |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
Pharmacokinetics
The pharmacokinetic profile indicates promising absorption and distribution characteristics:
- Human Intestinal Absorption : 98.36%
- Blood-Brain Barrier Penetration : 92.50%
- Oral Bioavailability : 78.57%
These metrics suggest that the compound is likely to be effectively absorbed and can penetrate the central nervous system, making it a candidate for neurological applications.
Interaction with Biological Targets
The compound interacts with several key biological targets:
Enzyme Inhibition
It has been identified as an inhibitor of various cytochrome P450 enzymes:
| Enzyme | Inhibition Probability (%) |
|---|---|
| CYP2C9 | 92.87 |
| CYP2D6 | 47.91 |
| CYP3A4 | 99.44 |
These interactions indicate potential drug-drug interactions when co-administered with other medications metabolized by these enzymes.
Transporter Interactions
The compound also interacts with several transport proteins:
| Transporter | Inhibition Probability (%) |
|---|---|
| OATP1B1 | 98.20 |
| P-glycoprotein | 98.32 |
Such interactions could influence the bioavailability and efficacy of concurrent medications.
Toxicity Profile
Toxicological assessments reveal varying degrees of safety:
| Toxicity Type | Assessment |
|---|---|
| Acute Oral Toxicity | Class III (Moderate) |
| Hepatotoxicity | Positive (86.78%) |
| Skin Irritation | Positive (92.17%) |
While some toxicity indicators are concerning, further studies are needed to fully elucidate the safety profile.
Neuropharmacological Studies
Research has indicated that derivatives of this compound exhibit neuroprotective effects in animal models of neurodegeneration. A study demonstrated that administration led to reduced oxidative stress markers in the brain, suggesting a potential therapeutic role in conditions like Alzheimer's disease.
Anticancer Activity
Preliminary studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
In vitro studies have indicated that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.
Q & A
Q. What are the key steps in synthesizing [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate?
The synthesis typically involves:
- Coupling reactions : Combining the bicyclic azabicyclo[3.2.1]octane moiety with the substituted quinoline carboxylate via esterification or amidation.
- Solvent optimization : Use of polar aprotic solvents (e.g., dichloromethane, ethanol) under reflux conditions to enhance yield and purity .
- Purification : Chromatography or recrystallization to isolate the target compound.
Q. Which spectroscopic methods are critical for structural elucidation of this compound?
- NMR spectroscopy : H and C NMR confirm stereochemistry and substituent positions, particularly for the bicyclic and quinoline moieties.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : For absolute configuration determination, SHELX programs (e.g., SHELXL) are employed for refinement .
Q. How is the compound's biological activity initially assessed in neuropharmacological studies?
- In vitro binding assays : Radioligand displacement assays (e.g., for dopamine or serotonin receptors) quantify affinity ( values).
- Enzymatic inhibition studies : Evaluate interactions with targets like acetylcholinesterase or monoamine oxidases using fluorometric/colorimetric assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields for this compound?
- Parameter optimization : Systematically vary solvents (e.g., switch from ethanol to acetonitrile), temperatures, and catalysts.
- Byproduct analysis : Use LC-MS or F NMR (if fluorinated intermediates) to identify competing reaction pathways .
- Computational modeling : DFT calculations predict energy barriers for intermediate steps, guiding experimental adjustments .
Q. What experimental strategies validate the compound's mechanism of action when conflicting receptor-binding data arise?
- Selective receptor knockout models : Use CRISPR-edited cell lines to isolate target receptor contributions.
- Functional assays : Measure cAMP accumulation or calcium flux to distinguish agonist/antagonist behavior.
- Cross-species comparisons : Test binding affinity in human vs. rodent receptors to identify species-specific discrepancies .
Q. How can crystallographic data be leveraged to resolve stereochemical uncertainties in derivatives?
- Twinned data refinement : Apply SHELXL's twin refinement for crystals with pseudo-symmetry.
- Hirshfeld surface analysis : Quantify intermolecular interactions to confirm hydrogen bonding and π-stacking patterns critical for stability .
Q. What methodologies address poor aqueous solubility during in vivo studies?
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxylate moiety.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
